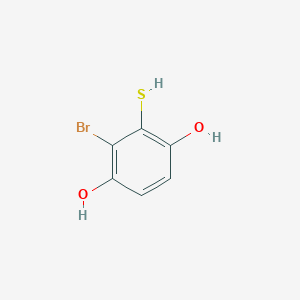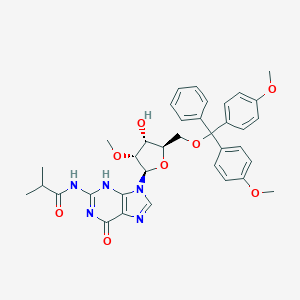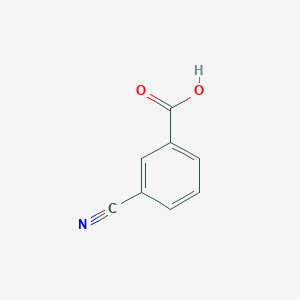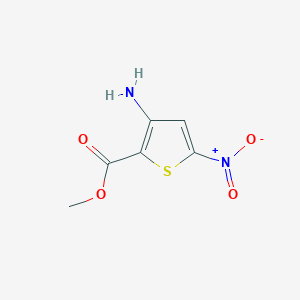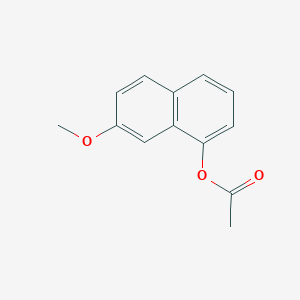
7-Methoxynaphthalen-1-yl acetate
Vue d'ensemble
Description
“7-Methoxynaphthalen-1-yl acetate”, also known as Ethyl 2-(7-methoxynaphthalen-1-yl)acetate, is a chemical compound with the CAS Number: 6836-21-1 . It is a colorless or white to yellow powder or crystals or liquid .
Synthesis Analysis
The synthesis of “7-Methoxynaphthalen-1-yl acetate” involves a two-step process. In the first stage, sodium hydroxide and water are added to a solution of (7-methoxy-naphthalen-1-yl)-acetic acid ethyl ester in methanol. The mixture is stirred at about 40°C for about 2 hours. In the second stage, the mixture is concentrated in vacuo, the residue is diluted with water, and extracted with ether. The aqueous phase is acidified with concentrated hydrochloric acid until a pH of 2 is achieved .
Molecular Structure Analysis
The molecular weight of “7-Methoxynaphthalen-1-yl acetate” is 244.29 . The InChI code is 1S/C15H16O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h4-8,10H,3,9H2,1-2H3 .
Physical And Chemical Properties Analysis
“7-Methoxynaphthalen-1-yl acetate” is a white to off-white crystalline powder with a slightly sweet, floral aroma. It is soluble in organic solvents such as ethanol, ethyl acetate, and acetone, but insoluble in water .
Applications De Recherche Scientifique
Anticancer Activity : Oxadiazoline-substituted naphthalenyl acetates, including derivatives of 7-Methoxynaphthalen-1-yl acetate, exhibit significant anticancer properties. Notably, compounds like 3c demonstrate greater selectivity for non-solid tumor cell lines, while maintaining safety and good drug-likeness scores (Ibrahim Chaaban et al., 2014).
Pharmaceutical Analysis : Derivatives of 7-Methoxynaphthalen-1-yl acetate, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, have been used in pharmaceutical formulations to identify important thiols, providing fluorescent adducts for separation and detection (R. Gatti et al., 1990).
Chemical Synthesis : Methoxynaphthalenes, including 7-Methoxynaphthalen-1-yl acetate, react with active methylene compounds to produce various propanediamides, showcasing their versatility in chemical reactions (K. Tsunoda et al., 1991).
Industrial Applications : In the production of commercially important intermediates like Naproxen, derivatives of 7-Methoxynaphthalen-1-yl acetate have been used. For instance, the regioselective acylation of 2-methoxynaphthalene yields such intermediates with high selectivity (Thenkrishnan Kumaraguru et al., 2014).
Antimicrobial Properties : Certain derivatives, like 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, show excellent antimicrobial activities, highlighting their potential in medical applications (V. M. Sherekar et al., 2021).
Catalysis and Green Chemistry : Derivatives of 7-Methoxynaphthalen-1-yl acetate are also explored in catalysis and green chemistry. For example, the O-methylation of 2-naphthol with dimethyl carbonate catalyzed by solid bases leads to 2-methoxynaphthalene, a greener alternative to traditional methods (G. Yadav & Jeetendra Y. Salunke, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(7-methoxynaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZPELMJIDPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxynaphthalen-1-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



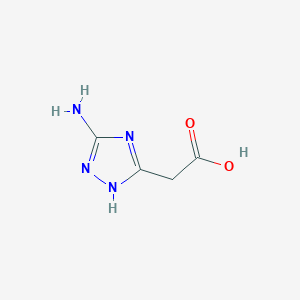
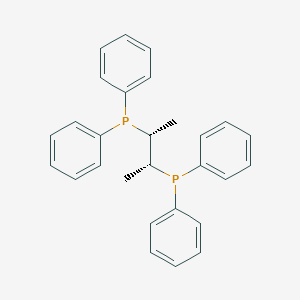
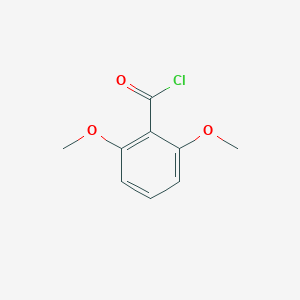
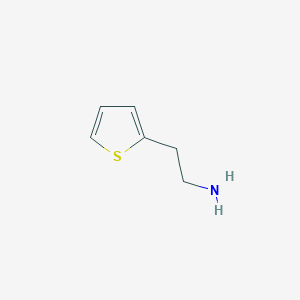
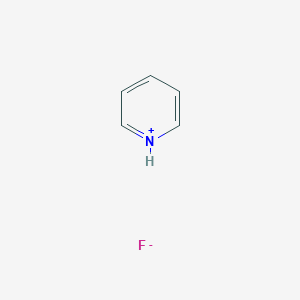
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
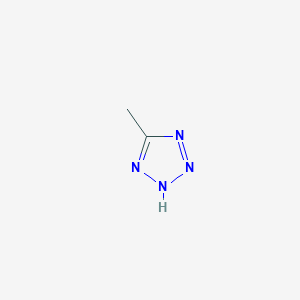
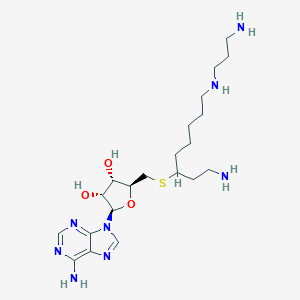
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
